molecular formula C14H15NO3S B15080636 N-Benzyloxy-4-methyl-benzenesulfonamide CAS No. 1576-39-2

N-Benzyloxy-4-methyl-benzenesulfonamide

Cat. No.: B15080636
CAS No.: 1576-39-2
M. Wt: 277.34 g/mol
InChI Key: BIVFBEGRHVKMIS-UHFFFAOYSA-N
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Description

N-Benzyloxy-4-methyl-benzenesulfonamide is a chemical compound offered for research and development purposes. Sulfonamides represent a highly significant class of organic compounds, first recognized for their antibiotic properties in the 1930s and now used in treatments for diseases such as malaria, tuberculosis, and HIV . Beyond antimicrobial applications, this class of compounds demonstrates remarkable antitumor, anticancer, and antithyroid activities . Modern research continues to explore benzenesulfonamide derivatives for a range of biological activities, including as potent and selective receptor antagonists and as agonists for targets like PPAR-γ, which is relevant for metabolic disease research . The structural motif of the sulfonamide group is also frequently utilized in medicinal chemistry to develop molecules with multi-targeting properties against complex diseases including cancers . The specific research applications and mechanism of action for this compound are subject to ongoing investigation. Researchers are encouraged to explore its potential in their specific experimental models. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1576-39-2

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

4-methyl-N-phenylmethoxybenzenesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-12-7-9-14(10-8-12)19(16,17)15-18-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3

InChI Key

BIVFBEGRHVKMIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NOCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxy-4-methyl-benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with benzyloxyamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

N-Alkylation via Manganese Catalysis

The compound participates in manganese-catalyzed N-alkylation reactions with alcohols. Using [Mn] precatalyst (5 mol%) and K₂CO₃, it undergoes selective benzylation at the sulfonamide nitrogen with p-tolualcohol as the alkylating agent (Scheme 1) .

Key Findings:

  • Yield: 86% under optimized conditions (150°C, 24 h).

  • Mechanism: Alcohol dehydrogenation forms an aldehyde intermediate, which condenses with the sulfonamide to generate an N-sulfonylimine. Subsequent hydride transfer from the manganese catalyst yields the alkylated product .

Scheme 1:

text
N-Benzyloxy-4-methylbenzenesulfonamide + R-OH → [Mn] Catalyst → N-(R)-Benzyloxy-4-methylbenzenesulfonamide

Deaminative Cross-Coupling Reactions

The benzyloxy group facilitates deaminative coupling with benzylic amines via 1,1-diazene intermediates. For example, reaction with N-methylaniline in the presence of N-pivaloyl derivatives generates stabilized benzylic radicals, leading to C–C bond formation (Scheme 2) .

Experimental Data:

  • Reagents: N-Pivaloyloxybenzamide, DCM, molecular sieves.

  • Outcome: Radical recombination yields diarylmethane derivatives with retained sulfonamide functionality .

Table 2: Radical Coupling Efficiency

SubstrateProduct YieldSelectivity
N-Methylaniline89%>95%
4-Trifluoromethyl61%85%

Hydrogenolysis of the Benzyloxy Group

The benzyloxy moiety undergoes catalytic hydrogenolysis under H₂/Pd-C conditions, cleaving the O–CH₂ bond to yield 4-methylbenzenesulfonamide derivatives. This reaction is critical for deprotection in multistep syntheses .

Optimized Conditions:

  • Catalyst: 10% Pd/C (5 mol%).

  • Solvent: Ethanol, 25°C.

  • Yield: >90% with no side sulfonamide reduction .

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., HCl/THF), the compound undergoes Beckmann-type rearrangements to form imino sulfonate derivatives. These intermediates are pivotal in synthesizing fused heterocycles like benzothiazoles .

Mechanistic Insight:

  • Protonation of the sulfonamide nitrogen induces ring contraction.

  • Anhydrous HCl minimizes competing hydrolysis pathways .

Stability and Reactivity Profile

  • Thermal Stability: Decomposes above 200°C without carbonization .

  • pH Sensitivity: Stable in neutral/basic conditions but hydrolyzes in strong acids (e.g., H₂SO₄) to 4-methylbenzenesulfonic acid .

  • Photoreactivity: Exhibits no UV-induced degradation under standard lab lighting .

Scientific Research Applications

N-benzyloxy-4-methyl-benzenesulfonamide and its derivatives have a variety of applications, particularly in medicinal chemistry, as highlighted by research into their synthesis, characterization, and biological activities .

Progesterone Receptor Antagonists:

  • N-(4-phenoxyphenyl)benzenesulfonamide derivatives represent a novel class of nonsteroidal progesterone receptor (PR) antagonists . These antagonists are significant because PR plays key roles in the female reproductive system, and its modulation can be useful for treating diseases such as uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders .
  • Benzenesulfonamide derivatives exhibit PR antagonistic activity, with the N-(4-phenoxyphenyl)benzenesulfonamide structure showing promise as a scaffold for PR antagonists. Structural modifications have led to the development of potent nonsteroidal PR antagonists . Compound 32 is one such example, demonstrating high binding affinity for PR and selectivity over the androgen receptor (AR) .

Antimicrobial Agents:

  • N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb) . Some compounds have shown minimal inhibitory concentrations (MICs) similar to the first-line drug isoniazid, indicating their potential as drug candidates for tuberculosis treatment .
  • Further research has explored nitrogen-containing heterocycles for their biological activities, including anti-tubercular properties . Certain β-lactam derivatives have demonstrated antimicrobial activity against Mycobacterium tuberculosis .

γ-Secretase Inhibition:

  • N-benzylbenzenesulfonamide derivatives have been identified as inhibitors of γ-secretase, a protein involved in the production of amyloid β-peptide (Aβ), which is associated with Alzheimer’s disease (AD) . Inhibiting γ-secretase with sulfonamide compounds may offer a way to prevent or treat AD .

Synthesis and Structural Characterization:

  • Efficient and environmentally benign methods for synthesizing N-benzyl-4-methyl benzenesulfonamide derivatives have been developed, with crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide . These synthetic methods aim to produce sulfonamide compounds more efficiently and with less environmental impact .

Other Potential Applications:

  • The N-benzylbenzenesulfonamide moiety is present in various biologically significant compounds, suggesting its versatility in drug design .
  • 4-benzyloxy-benzylamino chemotypes can act as novel PPARα agonistic scaffolds .

Mechanism of Action

The mechanism of action of N-Benzyloxy-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also affect cellular pathways by altering the function of key proteins or signaling molecules .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name Substituent(s) Molecular Formula Key Features Reference
This compound Benzyloxy (-OCH₂C₆H₅) C₁₄H₁₅NO₃S Steric bulk, moderate lipophilicity -
N-Benzylidene-4-methylbenzenesulfonamide (1a) Benzylidene (CH=N-C₆H₅) C₁₄H₁₃NO₂S Schiff base, planar structure
N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide (1c) 4-Methoxybenzylidene (CH=N-C₆H₄-OCH₃) C₁₅H₁₅NO₃S Electron-donating group, enhanced solubility
N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide (1d) 4-Chlorobenzylidene (CH=N-C₆H₄-Cl) C₁₄H₁₂ClNO₂S Electron-withdrawing group, increased reactivity
N-(4-Methoxyphenyl)benzenesulfonamide 4-Methoxyphenyl (-C₆H₄-OCH₃) C₁₃H₁₃NO₃S Crystalline solid, bioactivity in sulfonamide derivatives
N-(4-Butylphenyl)-4-methylbenzenesulfonamide 4-Butylphenyl (-C₆H₄-C₄H₉) C₁₇H₂₁NO₂S High lipophilicity, potential CNS activity

Physicochemical Properties

  • Lipophilicity : The benzyloxy group in the target compound likely increases logP compared to hydrophilic analogs like N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide (logP ~1.5) .
  • Solubility : Methoxy-substituted derivatives (e.g., 1c) demonstrate higher aqueous solubility than chloro- or alkyl-substituted analogs due to polar interactions .
  • Thermal Stability : Crystallographic tools like SHELX and ORTEP-3 (used in structural validation ) suggest that bulky substituents (e.g., benzyloxy) may reduce melting points by disrupting crystal packing.

Discussion of Substituent Effects

  • Electronic Effects : Electron-donating groups (e.g., -OCH₃ in 1c) enhance resonance stabilization of the sulfonamide group, while electron-withdrawing groups (e.g., -Cl in 1d) increase electrophilicity at the sulfur center .
  • Biological Implications : Substituents directing lipophilicity (e.g., butyl in ) or hydrogen-bonding capacity (e.g., methoxy in ) correlate with target selectivity in neurological disorders.

Biological Activity

N-Benzyloxy-4-methyl-benzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with benzyloxy amines. The resulting compound features a sulfonamide group, which is known for its diverse biological activities. The molecular structure can be characterized by spectroscopic methods such as NMR and mass spectrometry to confirm the presence of the sulfonamide moiety.

Antimicrobial Properties

Research indicates that benzenesulfonamides exhibit significant antimicrobial activity. For instance, compounds derived from this class have shown potent inhibition against various bacterial strains. In a study evaluating the antimicrobial efficacy of several benzenesulfonamide derivatives, it was found that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics against E. coli and S. aureus .

CompoundMIC (mg/mL)Target Organism
This compound6.67E. coli
Another derivative6.63S. aureus

Anti-Cancer Activity

The compound also exhibits promising anti-cancer properties. A study highlighted that certain derivatives of benzenesulfonamides can induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in apoptotic markers observed . The mechanism involves the inhibition of carbonic anhydrases (CAs), which are overexpressed in various tumors.

Case Study: Apoptosis Induction

In one notable case, this compound was tested on MDA-MB-231 cells, leading to a 22-fold increase in annexin V-FITC positive cells, indicating a strong apoptotic response. This suggests potential for further development as an anti-cancer agent targeting breast cancer cells.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. For example, it has been shown to selectively inhibit carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis . The selectivity for CA IX over other isoforms presents an opportunity for targeted cancer therapy.

Therapeutic Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

  • Antimicrobial Agents : Due to its effectiveness against resistant bacterial strains.
  • Anti-Cancer Drugs : As a candidate for targeted therapies in breast cancer and potentially other malignancies.
  • Enzyme Inhibitors : For conditions where CA IX plays a role, such as certain tumors.

Q & A

Q. How can researchers address discrepancies in mutagenicity data between Ames testing and in silico predictions?

  • Methodological Answer : Replicate Ames tests with S9 metabolic activation to assess pro-mutagenic potential. Perform COMET assays for DNA damage quantification. Use Derek Nexus or Toxtree software to identify structural alerts (e.g., nitro groups) and refine QSAR models. Compare results with structurally related compounds (e.g., anomeric amides ).

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